

HPLC method development for purity analysis of 2-MPP hydrochloride

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Compound of Interest

Compound Name: *1-(2-Methoxy-benzyl)-piperazinehydrochloride*

CAS No.: 1185292-94-7

Cat. No.: B1388265

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Application Note: HPLC Method Development for Purity Analysis of 2-MPP Hydrochloride

Executive Summary

This guide details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-MPP hydrochloride (1-(2-methoxyphenyl)piperazine HCl).[1]

2-MPP is a critical pharmacophore used as a key intermediate in the synthesis of antihypertensive agents (e.g., Urapidil, Naftopidil) and antitussives (e.g., Dropropizine).[1] Conversely, it is also monitored in forensic toxicology as a "designer drug" or metabolite of psychoactive phenylpiperazines.[1]

Critical Analytical Challenge: The primary challenge in analyzing 2-MPP is separating the target ortho-isomer (2-MPP) from its potential regioisomeric impurities, 3-MPP (meta) and 4-MPP (para), while controlling the peak tailing caused by the basic piperazine nitrogen (pKa ~9.0).[1]

Chemical Profile & Physicochemical Properties

Understanding the analyte is the first step in rational method design.[1]

Property	Data	Implication for Method Development
Chemical Name	1-(2-Methoxyphenyl)piperazine HCl	Target Analyte.[1]
Abbreviation	2-MPP / o-MeOPP	Used interchangeably in literature.[1]
CAS Number	5464-78-8 (HCl salt)	Reference standard identification.[1]
Molecular Weight	228.72 g/mol (HCl salt)	Calculation of molar concentrations.[1]
pKa (Basic)	-9.04 (Piperazine N)	High Risk: Severe tailing on residual silanols at neutral pH. [1] Requires low pH (<3) or high pH (>10).[1]
UV Max	~210 nm, ~254 nm	254 nm provides specificity; 210 nm offers higher sensitivity but more baseline noise.[1]
Solubility	Water (High), Methanol (High)	Aqueous/Organic diluents are suitable.

Method Development Logic (The "Why")

Stationary Phase Selection

- Standard: A C18 (Octadecyl) column is the baseline choice.[1] However, standard silica-based C18 columns often suffer from secondary interactions with the basic piperazine amine, leading to peak tailing.[1]
- Optimization: We utilize a Base-Deactivated (End-capped) C18 column or a column with embedded polar groups to shield silanols.[1]
 - Recommended: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18.[1]

Mobile Phase Chemistry

- pH Control: To suppress the ionization of residual silanols (pKa ~3.5-4.5) and ensure the analyte is fully protonated (reproducible retention), we select a pH 3.0 Phosphate Buffer.[1]
- Buffer Choice: Potassium Dihydrogen Phosphate () is preferred for UV transparency and buffering capacity at pH 3.0.[1]
- Organic Modifier: Acetonitrile (ACN) is chosen over Methanol for lower backpressure and sharper peaks.[1]

Isomer Selectivity

Separating the ortho (2-MPP), meta (3-MPP), and para (4-MPP) isomers requires high efficiency.[1] A 250 mm column length is recommended if isomeric impurities are critical process contaminants.[1]

Detailed Experimental Protocol

Reagents and Standards

- Reference Standard: 2-MPP HCl (>99.0% purity).[1]
- Impurity Standards: 3-MPP HCl, 4-MPP HCl (if available for system suitability).[1]
- Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[2]
- Buffer Reagents: Potassium Dihydrogen Phosphate (), Orthophosphoric acid ().[1]

Chromatographic Conditions (The "Gold Standard")

Parameter	Setting	Rationale
Column	C18, 250 x 4.6 mm, 5 µm (e.g., ZORBAX Eclipse Plus)	High efficiency for isomer separation.[1]
Mobile Phase A	20 mM buffer, adjusted to pH 3.0 with	Suppresses silanol activity; maintains analyte protonation. [1]
Mobile Phase B	Acetonitrile (100%)	Strong eluting solvent.[1]
Flow Rate	1.0 mL/min	Standard flow for 4.6 mm ID columns.[1]
Column Temp	30°C	Improves mass transfer and retention reproducibility.[1]
Detection	UV at 254 nm (Reference: 360 nm)	Optimal balance of sensitivity and selectivity for the phenyl ring.[1]
Injection Vol	10 µL	Standard loop size.[1]
Run Time	20 Minutes	Sufficient for impurity elution. [1]

Gradient Program

Time (min)	% Mobile Phase A (Buffer)	% Mobile Phase B (ACN)	Event
0.0	90	10	Initial equilibration.
12.0	40	60	Linear gradient to elute impurities.
15.0	40	60	Isocratic hold to clear column.[1]
15.1	90	10	Return to initial conditions.[1]
20.0	90	10	Re-equilibration.[1]

Sample Preparation

- Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).
- Standard Stock: Dissolve 25 mg of 2-MPP HCl in 25 mL Diluent (1.0 mg/mL).
- Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.
- Test Sample: Prepare at 1.0 mg/mL for purity assay; 100 µg/mL for assay.

Method Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met:

- System Suitability:
 - Tailing Factor (T): NMT 1.5 (Critical for basic amines).[1]
 - Theoretical Plates (N): NLT 5000.
 - Resolution (Rs): > 2.0 between 2-MPP and nearest isomer (3-MPP/4-MPP).
- Linearity:

over range 50% to 150% of target concentration.
- Precision: RSD < 1.0% for n=6 injections.

Visualizations

Diagram 1: Method Development Workflow

This flowchart illustrates the logical progression from analyte assessment to final validation.

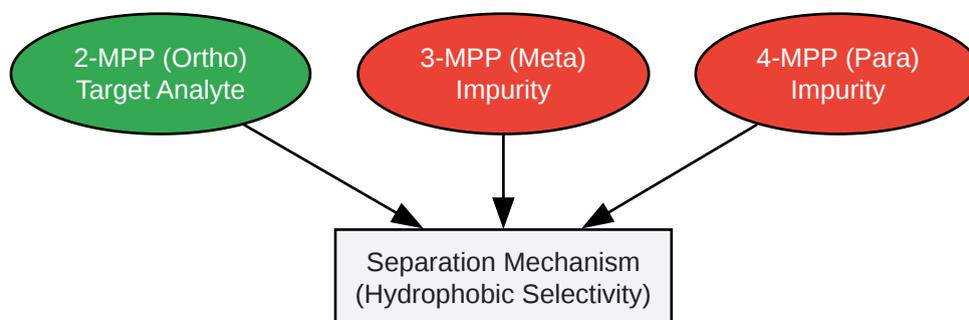


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Caption: Step-by-step logic for developing a robust HPLC method for basic piperazine derivatives.

Diagram 2: Isomer Separation Logic

Visualizing the structural differences that necessitate high-efficiency separation.



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Caption: The critical separation of the ortho-isomer (2-MPP) from meta/para impurities relies on column efficiency.

Troubleshooting & Optimization

- Issue: Peak Tailing (> 1.5)
 - Cause: Interaction between protonated nitrogen and silanols.[1]
 - Fix: Add 5-10 mM Triethylamine (TEA) to the mobile phase (competes for silanol sites) OR switch to a "Shield RP" or "Polar Embedded" column.[1]
- Issue: Co-elution of Isomers
 - Cause: Similar hydrophobicity.[1]
 - Fix: Lower gradient slope (e.g., 0.5% B/min) or lower temperature (20°C) to enhance steric selectivity.[1]

References

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Sources

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